3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole
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Overview
Description
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole is a complex organic compound that features a piperidine ring and a carbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethylcarbazole with a suitable piperidine derivative under controlled conditions. The reaction may involve the use of strong bases like potassium tert-butoxide in solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.
Scientific Research Applications
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The carbazole moiety may participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can affect cellular pathways and lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-Dimethylpiperidin-1-yl)methyl]aniline
- 3-[(3,5-Dimethylpiperidin-1-yl)methyl]benzoic acid
Uniqueness
3-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole is unique due to the presence of both a piperidine ring and a carbazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural complexity and potential for diverse chemical modifications further enhance its utility in research and industry.
Properties
IUPAC Name |
3-[(3,5-dimethylpiperidin-1-yl)methyl]-9-ethylcarbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-4-24-21-8-6-5-7-19(21)20-12-18(9-10-22(20)24)15-23-13-16(2)11-17(3)14-23/h5-10,12,16-17H,4,11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFDFCVDGQSEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CC(CC(C3)C)C)C4=CC=CC=C41 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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